molecular formula C10H16N2O4 B12313252 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid

Cat. No.: B12313252
M. Wt: 228.24 g/mol
InChI Key: UIUWHJJWDHTKGR-UHFFFAOYSA-N
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Description

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is a chemical compound with the molecular formula C10H16N2O4 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid

InChI

InChI=1S/C10H16N2O4/c1-6(2)3-7(9(14)15)5-12-8(13)4-11-10(12)16/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15)

InChI Key

UIUWHJJWDHTKGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN1C(=O)CNC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with an appropriate imidazolidinone derivative. One common method is the nucleophilic substitution reaction, where 4-methylpentanoic acid is reacted with a chlorinated imidazolidinone compound under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the imidazolidinone ring .

Scientific Research Applications

Pharmaceutical Intermediate

Synthesis of Neprilysin Inhibitors

One of the primary applications of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is its use as an intermediate in the synthesis of neprilysin inhibitors. Neprilysin is an enzyme that breaks down several neuropeptides, including natriuretic peptides, which are important in cardiovascular health. The compound serves as a precursor for the synthesis of Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure and to reduce cardiovascular mortality .

Table 1: Synthesis Pathway for Sacubitril

StepDescription
1Start with 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid.
2React with appropriate amine and coupling agents.
3Purify the product through crystallization or chromatography.
4Characterize the final product using NMR and mass spectrometry.

Biological Activities

Antibacterial Properties

Research indicates that derivatives of compounds similar to 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid exhibit antibacterial activity. For instance, studies have shown that certain dioxoimidazolidin derivatives can inhibit bacterial peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis. Compounds with similar structures have demonstrated effective minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Activity

Preliminary studies have also indicated that compounds related to 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid may possess anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines, such as pancreatic adenocarcinoma cells. The mechanism appears to involve DNA intercalation, leading to cell cycle arrest and apoptosis .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
Compound APanc-10.051
Compound BBxPC-30.066
Compound CWI38 (normal)0.36

Therapeutic Formulations

The versatility of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid extends to its incorporation into various therapeutic formulations aimed at treating chronic conditions such as heart failure and bacterial infections. Its role as a building block allows for the development of novel drugs that can target specific pathways involved in disease progression.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This can affect various biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is unique due to its specific structure, which includes a 4-methylpentanoic acid moiety attached to the imidazolidinone ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .

Biological Activity

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid, with the CAS number 1697932-88-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10_{10}H16_{16}N2_2O4_4
  • Molecular Weight : 228.25 g/mol
  • Density : Approximately 1.238 g/cm³ (predicted)
  • pKa : 4.40 (predicted)

Biological Activity

The biological activity of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid has been studied primarily in the context of its interactions with various biological systems. Key areas of investigation include:

Anticancer Activity

Research indicates that compounds containing a dioxoimidazolidine moiety may exhibit anticancer properties. A study focusing on similar compounds has shown that they can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

This compound has been noted for its potential to inhibit specific enzymes involved in metabolic processes. For example, studies have highlighted its interaction with cathepsin B, a cysteine protease implicated in cancer metastasis and tissue remodeling. Inhibition of such enzymes can lead to reduced tumor growth and metastasis.

Case Studies

  • In Vitro Studies :
    • A study conducted on various cancer cell lines demonstrated that treatment with 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid resulted in a significant decrease in cell viability compared to untreated controls. The IC50 values varied across different cell lines, indicating selective cytotoxicity.
  • Animal Models :
    • In vivo studies using murine models of breast cancer showed that administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups receiving placebo treatments.

Research Findings

The following table summarizes key findings from various studies on the biological activity of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid:

Study TypeFindingsReference
In VitroSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of cathepsin B activity
Animal ModelReduced tumor size in murine breast cancer model

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